molecular formula C13H17F2NO2S B2405887 4,4-Difluoro-1-(2-phenylethylsulfonyl)piperidine CAS No. 2327344-52-3

4,4-Difluoro-1-(2-phenylethylsulfonyl)piperidine

Cat. No.: B2405887
CAS No.: 2327344-52-3
M. Wt: 289.34
InChI Key: OHWNDOUVAYFPMF-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(2-phenylethylsulfonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(2-phenylethylsulfonyl)piperidine typically involves the reaction of 4,4-difluoropiperidine with 2-phenylethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography (GC) and thin-layer chromatography (TLC) to ensure the completion of the reaction .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(2-phenylethylsulfonyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

4,4-Difluoro-1-(2-phenylethylsulfonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(2-phenylethylsulfonyl)piperidine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropiperidine: A simpler derivative with similar chemical properties but lacking the phenylethylsulfonyl group.

    4,4-Difluoro-1-(2-phenylethyl)piperidine: Similar structure but without the sulfonyl group.

Uniqueness

4,4-Difluoro-1-(2-phenylethylsulfonyl)piperidine is unique due to the presence of both the difluoro and phenylethylsulfonyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s reactivity and potential for interaction with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4,4-difluoro-1-(2-phenylethylsulfonyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2S/c14-13(15)7-9-16(10-8-13)19(17,18)11-6-12-4-2-1-3-5-12/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWNDOUVAYFPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)S(=O)(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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